4-[(2-methylphenyl)sulfamoyl]benzoic Acid
Description
Properties
IUPAC Name |
4-[(2-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-4-2-3-5-13(10)15-20(18,19)12-8-6-11(7-9-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMPYAXGUXACTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2 Methylphenyl Sulfamoyl Benzoic Acid
Established Synthetic Routes for Sulfamoylbenzoic Acid Core Structures
The synthesis of the sulfamoylbenzoic acid core is a well-documented process, primarily revolving around the modification of benzoic acid.
Key Precursors and Reaction Cascades
The principal precursor for the synthesis of the sulfamoylbenzoic acid core is benzoic acid itself. A common and effective method involves a two-step reaction cascade. The first step is the chlorosulfonation of a benzoic acid derivative. researchgate.netgoogle.com For the synthesis of 4-sulfamoylbenzoic acid derivatives, the key intermediate is 4-(chlorosulfonyl)benzoic acid. nih.govsigmaaldrich.com This intermediate is a solid with a melting point of 233-235 °C. sigmaaldrich.com
The synthesis of 4-(chlorosulfonyl)benzoic acid can be achieved through the direct chlorosulfonation of benzoic acid. However, this reaction can lead to a mixture of isomers, with the meta-isomer often being a significant byproduct. To achieve better regioselectivity for the para-isomer, alternative routes starting from p-toluenesulfonyl chloride have been developed. This involves the oxidation of the methyl group of p-toluenesulfonyl chloride to a carboxylic acid. chemicalbook.com One reported method utilizes chromium(VI) oxide in a mixture of acetic acid and acetic anhydride, affording 4-(chlorosulfonyl)benzoic acid in a 55% yield. chemicalbook.com Another approach involves the oxidation of 4-methylphenylsulfonic acid with potassium permanganate, followed by treatment with chlorosulfonic acid, although the reported yield for the final step is lower at 20%. chemicalbook.com
Once 4-(chlorosulfonyl)benzoic acid is obtained, the second step in the cascade is the introduction of the sulfamoyl group. This is typically achieved through a reaction with an amine. For the general sulfamoylbenzoic acid core, reaction with ammonia (B1221849) is performed. google.com This reaction is generally straightforward and proceeds under relatively mild conditions.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the resulting sulfamoylbenzoic acid. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.
In the synthesis of sulfonamides from sulfonyl chlorides, a variety of bases can be employed to scavenge the hydrochloric acid generated during the reaction. Common bases include pyridine (B92270) and triethylamine (B128534) (TEA). chemicalbook.com The choice of solvent also plays a significant role. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are frequently used solvents for these types of reactions. nih.gov
For instance, in the synthesis of N-phenylbenzenesulfonamide, a yield of 85% was achieved by reacting aniline (B41778) with benzenesulfonyl chloride in diethyl ether at 0 °C. chemicalbook.com The use of an inorganic base like potassium carbonate in polyethylene (B3416737) glycol (PEG-400) has also been explored, with yields reaching up to 78%. chemicalbook.com In some cases, solvent-free conditions have been shown to be effective. researchgate.net
The optimization of the initial chlorosulfonation step is also critical. Low temperatures, typically between 0–5°C, are often employed during the initial stages of chlorosulfonation to control the exothermic nature of the reaction and minimize side-product formation.
Specific Synthetic Protocols for 4-[(2-methylphenyl)sulfamoyl]benzoic Acid
While general routes provide the foundation, the specific synthesis of this compound requires the tailored application of these methods.
Coupling Strategies for Sulfamoyl Group Introduction
The key step in the synthesis of this compound is the coupling of 4-(chlorosulfonyl)benzoic acid with 2-methylaniline (o-toluidine). This reaction forms the N-aryl sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
The following table outlines a representative, though not specifically reported, synthetic protocol based on general procedures for sulfonamide formation.
| Step | Reactants | Reagents/Solvents | Conditions | Product |
| 1 | Benzoic Acid | Chlorosulfonic Acid | Heating | 4-(Chlorosulfonyl)benzoic Acid |
| 2 | 4-(Chlorosulfonyl)benzoic Acid, 2-Methylaniline | Triethylamine, Dichloromethane | Room Temperature | This compound |
Carboxylic Acid Functionalization and Protection-Deprotection Approaches
The carboxylic acid group of this compound can undergo various functionalization reactions. For instance, it can be converted to an amide by coupling with an amine using standard peptide coupling reagents.
However, in many synthetic sequences, it is necessary to protect the carboxylic acid group to prevent it from interfering with reactions targeting other parts of the molecule. Esters are the most common protecting groups for carboxylic acids. researchgate.net Methyl, ethyl, and benzyl (B1604629) esters are frequently used. researchgate.net
Protection: The carboxylic acid can be protected as a methyl ester by reaction with methanol (B129727) in the presence of an acid catalyst.
Deprotection: The ester protecting group can be removed under basic or acidic conditions. For example, a methyl ester can be hydrolyzed back to the carboxylic acid by treatment with a base like sodium hydroxide (B78521) in a mixture of water and an organic solvent, followed by acidification. nih.gov The choice of protecting group and deprotection conditions must be compatible with the stability of the sulfonamide linkage. The use of orthogonal protecting groups, which can be removed under different conditions, is a valuable strategy in more complex syntheses. researchgate.net Protecting-group-free synthesis is an increasingly popular approach that aims to design synthetic routes that avoid the need for protection and deprotection steps, thereby increasing efficiency. researchgate.netnih.govrsc.org
Green Chemistry Principles in Synthesis of Sulfamoylbenzoic Acid Derivatives
The application of green chemistry principles to the synthesis of sulfonamides and their derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, waste prevention, and catalysis.
For the synthesis of sulfonamides, several green approaches have been investigated. One strategy is the use of water as a solvent, which is an environmentally benign alternative to volatile organic compounds. nih.gov The synthesis of N-(4-hydroxyphenyl)benzenesulfonamide has been reported in an aqueous medium with sodium carbonate as the base, achieving a 73% yield. nih.gov
Solvent-free reaction conditions represent another green alternative. researchgate.net The reaction of arylsulfonyl chlorides with amines can, in some cases, be performed neat, completely avoiding the use of solvents.
Catalytic methods are also central to green chemistry. A palladium-catalyzed method for the preparation of arylsulfonyl chlorides from arylboronic acids has been developed, offering a milder alternative to traditional methods that use harsh reagents like chlorosulfonic acid. nih.gov Furthermore, a method for the synthesis of p-carboxybenzenesulfonamide using hydrogen peroxide as an oxidant under microwave irradiation has been reported, with a yield of 67.5%. researchgate.net This method avoids the use of heavy metal oxidants like potassium permanganate, which are common in traditional oxidation reactions and generate hazardous waste. uni.lu
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, also aligns with green chemistry principles by reducing solvent usage and waste generation.
Chemoenzymatic Synthesis Approaches for Analogues
The development of analogues for a target molecule is crucial for exploring structure-activity relationships and optimizing properties. Chemoenzymatic synthesis, which integrates the high selectivity of biological catalysts (enzymes) with practical chemical reactions, offers a powerful and sustainable approach for generating molecular diversity. These methods often proceed under mild conditions, reducing the need for harsh reagents and protecting groups, and can provide high yields and selectivity. researchgate.netmdpi.comwhiterose.ac.uk For this compound, chemoenzymatic strategies can be effectively employed to create a library of analogues by modifying its carboxylic acid functional group.
The primary chemoenzymatic transformations for this purpose involve the formation of ester and amide analogues. Hydrolase enzymes, such as lipases and proteases, are particularly well-suited for this as they can catalyze the formation of these bonds, typically in non-aqueous or low-water environments to shift the equilibrium from hydrolysis to synthesis. researchgate.netmdpi.com
Enzymatic Amidation
The carboxylic acid moiety of this compound is a prime target for enzymatic amidation to produce a diverse range of N-substituted amide analogues. Lipases, especially immobilized forms like Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for the direct amidation of carboxylic acids with a broad spectrum of primary and secondary amines. mdpi.comnih.gov This enzymatic approach is noted for its efficiency, sustainability, and the ability to produce pure amides with high yields, often without requiring intensive purification steps. mdpi.com
The general reaction involves the direct coupling of this compound with an amine, catalyzed by the lipase in a suitable organic solvent. This method avoids the use of traditional, often toxic, coupling reagents common in chemical synthesis. researchgate.net The substrate scope for the amine component is extensive, including primary, secondary, and cyclic amines, allowing for the synthesis of a wide variety of amide analogues. mdpi.comnih.gov
Enzymatic Esterification
Similarly, ester analogues of this compound can be synthesized through lipase-catalyzed esterification. This process involves the reaction of the parent acid with various alcohols. Lipases are widely used to catalyze ester formation due to their selectivity and ability to function in organic solvents, which drives the reaction towards synthesis over hydrolysis. mdpi.com The enzymatic synthesis of sugar fatty acid esters, for example, highlights the utility of lipases in creating complex ester structures under mild conditions. mdpi.com By reacting this compound with a selection of primary and secondary alcohols, a corresponding library of ester analogues can be generated, providing valuable derivatives for further study.
The table below outlines potential chemoenzymatic approaches to synthesize amide and ester analogues of this compound, based on established enzymatic methods.
Interactive Data Table: Chemoenzymatic Synthesis of Analogues
| Parent Compound | Enzyme Class | Exemplary Biocatalyst | Reactant | Analogue Type | Potential Analogue Product |
| This compound | Lipase | Candida antarctica lipase B (CALB) | Primary Amine (e.g., Benzylamine) | Amide | N-benzyl-4-[(2-methylphenyl)sulfamoyl]benzamide |
| This compound | Lipase | Candida antarctica lipase B (CALB) | Secondary Amine (e.g., Morpholine) | Amide | (4-(morpholine-4-carbonyl)phenyl)(2-methylphenyl)sulfonamide |
| This compound | Lipase | Candida antarctica lipase B (CALB) | Primary Alcohol (e.g., Ethanol) | Ester | Ethyl 4-[(2-methylphenyl)sulfamoyl]benzoate |
| This compound | Lipase | Candida antarctica lipase B (CALB) | Secondary Alcohol (e.g., Isopropanol) | Ester | Isopropyl 4-[(2-methylphenyl)sulfamoyl]benzoate |
| This compound | Protease | Clostripain | Various Amines | Amide | Various N-substituted amides |
Molecular Design and Structure Activity Relationship Sar Studies of 4 2 Methylphenyl Sulfamoyl Benzoic Acid Analogues
Principles of Chemical Space Exploration for Sulfamoyl-Containing Scaffolds
The sulfonamide group is a highly versatile and privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs targeting diverse diseases like cancer, viral infections, and inflammatory conditions. nih.gov The exploration of the chemical space for sulfamoyl-containing compounds is crucial for identifying novel drug candidates. This exploration involves synthesizing and evaluating a diverse set of molecules to map their structural features to their biological activities.
Sulfur-derived functional groups are found in a vast number of pharmaceuticals, with sulfonamides being one of the most common and well-studied moieties. nih.govscinito.aiscispace.com The chemical space of sulfonamide derivatives is immense, and navigating it efficiently requires computational tools. researchgate.net Methods like Generative Topographic Mapping (GTM) can be used to create visual representations of the chemical space, helping to identify areas rich with promising compounds and to guide synthetic efforts. researchgate.net This approach allows researchers to analyze structure-activity relationships across large datasets, highlighting key chemotypes and predicting the potential polypharmacological profiles of new designs. researchgate.net The overarching goal is to understand how different substituents and structural modifications on the sulfamoyl scaffold influence interactions with biological targets, thereby paving the way for the rational design of more effective therapeutic agents. nih.gov
Systematic Investigations of Substituent Effects on Molecular Recognition
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For sulfamoylbenzoic acid analogues, this involves systematically altering different parts of the molecule—the phenyl ring, the sulfamoyl linker, and the benzoic acid core—and measuring the resulting impact on biological activity. nih.govnih.gov
The substituent on the phenyl ring attached to the sulfamoyl nitrogen plays a critical role in molecular recognition and potency. In a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives evaluated for antidiabetic activity, the nature and position of substituents on the N-aryl ring significantly influenced their inhibitory potential against α-amylase and α-glucosidase. nih.gov
For instance, the introduction of a nitro group at the ortho position of the N-phenyl ring (as in compound 3c , 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) resulted in a compound with approximately three times the inhibitory activity against α-amylase and five times the activity against α-glucosidase compared to the standard drug acarbose. nih.gov This suggests that electronic effects and the potential for additional hydrogen bonding or specific steric interactions driven by the ortho-nitro group are crucial for enhanced binding to the enzyme's active site. nih.gov Conversely, modifications at other positions or with different functional groups led to varied, and often lower, levels of activity, highlighting the sensitivity of the target to the substitution pattern on this ring.
| Compound | Substituent on N-phenyl ring | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
|---|---|---|---|
| 3a | Unsubstituted | 2.81 ± 0.04 | 3.12 ± 0.05 |
| 3b | 4-Nitro | 2.34 ± 0.02 | 2.98 ± 0.03 |
| 3c | 2-Nitro | 0.81 ± 0.01 | 0.95 ± 0.01 |
| Acarbose (Standard) | N/A | 2.45 ± 0.03 | 4.89 ± 0.06 |
The sulfamoyl linker itself is a key determinant of activity. In the design of agonists for the lysophosphatidic acid (LPA) receptor, researchers initiated their studies from a template scaffold where a sulfur atom was replaced by a sulfamoyl moiety. nih.gov This change from a thiophosphate to a sulfamoyl benzoic acid (SBA) analogue was a critical step that led to improved potency and selectivity. nih.gov Molecular modeling suggested that this modification enhanced the binding affinity for the target receptor. nih.gov
Furthermore, the linker connecting the sulfamoyl group to other parts of the molecule is crucial. In the development of LPA₂ receptor agonists, the length of the carbon chain linker was systematically explored. nih.gov The studies revealed that the optimal length for these analogues was at or near 15 Å, which matches the length of the endogenous ligand LPA 18:1. nih.gov Fixing the linker length at four carbons and then modifying the terminal "tail group" demonstrated that even small changes could abolish activity, underscoring the precise spatial requirements of the binding pocket. nih.gov
The benzoic acid portion of the scaffold typically serves as a critical anchoring group, often forming key ionic or hydrogen bond interactions with the target protein. The negatively charged carboxylate group is a strong hydrogen bond acceptor and can interact with positively charged amino acid residues like arginine or lysine (B10760008) in a binding site. researchgate.net
In docking studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, the carboxylic acid group was observed to form important hydrogen bonds within the active sites of α-glucosidase and α-amylase. nih.gov Similarly, in the design of LPA₂ receptor agonists, the benzoic acid head group is essential for activity. nih.gov The precise positioning of this acidic moiety relative to the rest of the molecule is paramount for establishing the molecular recognition required for a biological response. Any modification that alters its acidity or its spatial orientation can lead to a significant loss of potency.
Pharmacophore Modeling and Ligand-Based Drug Design Concepts
Pharmacophore modeling is a cornerstone of modern computer-aided drug design, used to identify the key three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.comresearchgate.net A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based). dergipark.org.tr These models serve as 3D queries for virtual screening of compound libraries to find new molecules with the potential for similar biological activity. dovepress.comdergipark.org.tr
In the development of sulfamoyl benzoic acid analogues as specific agonists for the LPA₂ receptor, a structure-based pharmacophore approach was successfully employed. nih.govnih.gov Researchers used this strategy to guide the derivatization of a starting scaffold, aiming to improve potency and achieve subtype specificity. nih.gov The pharmacophore model helps rationalize the SAR data by illustrating how different substituents either satisfy or clash with the required interaction points, such as hydrophobic regions, hydrogen bond donors, and acceptors within the receptor's binding pocket. nih.govnih.gov This computational insight allows for a more rational, rather than trial-and-error, approach to designing new analogues with improved properties.
Fragment-Based Drug Discovery Approaches for Sulfamoylbenzoic Acids
Fragment-Based Drug Discovery (FBDD) is a powerful method for developing potent drug candidates, starting from small, low-molecular-weight compounds (fragments) that bind weakly to a target. frontiersin.orgnih.gov These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, ≤3 H-bond donors, ≤3 H-bond acceptors), provide highly efficient starting points for optimization. frontiersin.org Once identified through sensitive biophysical screening methods, these fragments can be "grown" by adding new functional groups, or multiple fragments can be "linked" together to create a more potent, drug-like molecule. frontiersin.orgfrontiersin.org
The sulfamoylbenzoic acid scaffold is well-suited for FBDD approaches. A simple, functionalized benzoic acid or an aniline (B41778) sulfonamide could serve as an initial fragment hit. For example, a library of small benzoic acid derivatives could be screened to identify a fragment that binds to a target's active site, primarily through the carboxylic acid group. Subsequently, this fragment could be elaborated by adding the sulfamoyl linker and various substituted phenyl rings, guided by structural information from X-ray crystallography or NMR. This piece-by-piece construction allows for a systematic exploration of chemical space and precise optimization of pharmacokinetic properties, which is a key advantage of the FBDD methodology. frontiersin.org This approach has proven successful for challenging targets, including those previously considered "undruggable." nih.gov
Biostereic Replacement Strategies in Analogue Design
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, employed to refine the pharmacological and physicochemical properties of a lead compound. pharmacologymentor.com This approach involves substituting a specific atom or functional group with another that possesses similar physical or chemical characteristics, with the goal of producing broadly similar biological effects. pharmacologymentor.comresearchgate.net In the context of designing analogues for 4-[(2-methylphenyl)sulfamoyl]benzoic acid, biosteric replacement can be systematically applied to its three primary structural components: the carboxylic acid group, the sulfonamide linker, and the 2-methylphenyl (o-tolyl) moiety. The objective of such modifications is to enhance target affinity, improve metabolic stability, modulate solubility and membrane permeability, or secure novel intellectual property, without compromising the essential interactions required for biological activity. pharmacologymentor.comnih.gov
Carboxylic Acid Bioisosteres
The carboxylic acid group is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with biological targets. However, its acidic nature can lead to poor membrane permeability and rapid metabolism, such as through glucuronidation, which can sometimes result in toxicity. nih.govnih.gov Replacing the carboxylic acid with a suitable bioisostere is a common strategy to mitigate these liabilities while preserving or enhancing activity. researchgate.net
Several non-classical bioisosteres for the carboxylic acid group have been successfully employed in drug design. Tetrazoles are among the most widely used, exhibiting pKa values (~4.5–4.9) comparable to carboxylic acids (~4.2–4.5), which allows them to act as effective mimics. drughunter.com The replacement of a carboxylic acid with a tetrazole in the angiotensin II type 1 (AT1) receptor antagonist losartan, for example, resulted in a 10-fold increase in potency. drughunter.com Other heterocyclic alternatives, such as 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole, offer slightly less acidic and more lipophilic options that can improve oral bioavailability. drughunter.comopenaccessjournals.com Hydroxamic acids have also been used as carboxylic acid surrogates, though they are primarily known for their metal-chelating properties. nih.gov More recently, boronic acids have gained attention as neutral bioisosteres that can form reversible covalent bonds with target proteins. drughunter.com
In a study on angiotensin II receptor antagonists, replacing a carboxylic acid with different bioisosteres had a significant impact on inhibitory concentration (IC50). tandfonline.comzu.ac.ae While the parent carboxylic acid compound had an IC50 of 275 nM, replacement with a sulfonamide group improved it to 100 nM, and a tetrazole ring resulted in a highly potent analogue with an IC50 of 3 nM. tandfonline.comzu.ac.ae
| Bioisostere | General Properties | Rationale for Use |
| Tetrazole | Acidic (pKa ~4.5-4.9), planar, increased lipophilicity compared to COOH. drughunter.com | Mimics the acidity and hydrogen bonding of a carboxylic acid; can enhance potency. drughunter.comzu.ac.ae |
| Hydroxamic Acid | Acidic, potential for metal chelation. nih.gov | Can act as a proton donor and engage in similar interactions as a carboxylic acid. nih.gov |
| Acyl Sulfonamide | Less acidic than COOH (pKa ~9-10), increased lipophilicity. drughunter.com | Improves metabolic stability and membrane permeability; can form multiple hydrogen bonds. drughunter.com |
| 5-oxo-1,2,4-oxadiazole | Acidic (pKa ~6-7), planar, more lipophilic than tetrazoles. drughunter.com | Less acidic alternative to tetrazoles, potentially improving oral bioavailability. drughunter.comopenaccessjournals.com |
| Boronic Acid | Neutral (pKa ~9), can form reversible covalent bonds. drughunter.com | Offers a different interaction mechanism (covalent vs. ionic/H-bond) with the target. drughunter.com |
Sulfonamide Bioisosteres
The sulfonamide functional group is itself a well-known bioisostere of amides and carboxylic acids. drughunter.comtandfonline.com However, the sulfonamide moiety in the parent compound can also be targeted for bioisosteric replacement to explore new chemical space and interactions. Recently developed bioisosteres for sulfonamides include sulfoximines and sulfonimidamides. acs.org
Sulfoximines are considered aza-analogues of sulfones and can serve as effective replacements for sulfonamides. acs.org They introduce a stereogenic sulfur center and an additional vector at the nitrogen atom, which can be tailored as a hydrogen-bond donor or acceptor, offering new design opportunities. acs.org Ceralasertib, an ATR inhibitor, is a prominent example of a drug candidate containing a sulfoximine (B86345) group. acs.org Similarly, sulfonimidamides, as mono-aza analogues of sulfonamides, are gaining popularity as a novel functional group for altering molecular properties in drug design. acs.org
2-Methylphenyl Group Bioisosteres
Replacing the methyl group with other small substituents can fine-tune the electronic and steric properties of the ring. For example, replacing hydrogen with fluorine is a common strategy to block metabolic oxidation at that position due to the strength of the C-F bond. cambridgemedchemconsulting.com It also alters the electronic nature of the ring without a significant increase in size. Other halogens or small alkyl groups could similarly be explored.
| Original Group | Replacement Strategy | Bioisosteric Replacement | Rationale for Use |
| Methyl (-CH3) | Modify substituent | Hydrogen (-H) | Reduce steric bulk, investigate necessity of methyl group. |
| Fluorine (-F) | Block metabolic oxidation, increase electron-withdrawing character. cambridgemedchemconsulting.com | ||
| Chlorine (-Cl) | Increase lipophilicity and electronic effects. | ||
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, increases lipophilicity. cambridgemedchemconsulting.com | ||
| Phenyl Ring | Ring transformation | Pyridyl Ring | Introduce hydrogen bond acceptor, alter polarity and solubility. nih.gov |
| Thienyl Ring | Explore different aromatic electronics and spatial arrangements. |
Theoretical and Computational Chemistry Investigations of 4 2 Methylphenyl Sulfamoyl Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic nature of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid and related sulfonamide derivatives. These computational methods provide a lens into the molecule's reactivity, stability, and spectroscopic behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap suggests higher reactivity. For sulfonamide derivatives, this analysis reveals the regions of the molecule most likely to donate or accept electrons in chemical reactions. In related benzoic acid sulfonamides, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient moieties. The energy gap in these types of compounds indicates the potential for intramolecular charge transfer, a key feature of many bioactive molecules.
Table 1: Frontier Molecular Orbital Energies for a Representative Sulfonamide Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Note: The data presented is for a representative related sulfonamide and serves as an illustrative example.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to denote different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). For molecules like this compound, the MEP surface typically shows the most negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, identifying them as likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, exhibit a positive potential, marking them as potential sites for nucleophilic attack or hydrogen bonding with acceptor atoms.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Sulfonamide
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | σ* (S-N) | 2.5 |
| LP (N) | σ* (C-S) | 1.8 |
| π (Aromatic Ring) | π* (Aromatic Ring) | 20.1 |
Note: This table provides hypothetical data for illustrative purposes based on typical NBO analyses of similar compounds.
Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for structural confirmation. For this compound, DFT calculations can simulate its Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectra. These simulations help in assigning the vibrational modes of the molecule's functional groups, such as the characteristic stretches of the O-H, N-H, C=O, and SO2 groups. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption maxima in the Ultraviolet-Visible (UV-Vis) spectrum, which are typically associated with π→π* and n→π* transitions within the aromatic rings and other chromophoric groups.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) (FTIR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) |
| O-H Stretch (Carboxylic Acid) | 3400-2400 (broad) | 3400-2400 |
| N-H Stretch (Sulfonamide) | 3300-3200 | 3300-3200 |
| C=O Stretch (Carboxylic Acid) | 1720-1680 | 1720-1680 |
| SO₂ Asymmetric Stretch | 1350-1300 | 1350-1300 |
| SO₂ Symmetric Stretch | 1160-1120 | 1160-1120 |
Note: The wavenumber ranges are typical for these functional groups and serve as a general guide.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This method is crucial in drug discovery for identifying potential therapeutic candidates.
Molecular docking simulations of this compound and its derivatives with various protein targets, such as enzymes implicated in disease, reveal the specific binding modes and key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the carboxylate group is a common hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and π-stacking interactions with the amino acid residues in the protein's active site. The sulfonamide moiety can also participate in hydrogen bonding, further anchoring the ligand within the binding pocket. Understanding these interactions at a molecular level is fundamental for the rational design of more potent and selective inhibitors.
Prediction of Binding Affinities and Energetics
A primary application of computational chemistry in drug discovery is the prediction of how strongly a molecule, or ligand, will bind to a protein target. This binding affinity is a key determinant of a compound's potential biological activity. Molecular docking is the most common technique used for this purpose.
In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding site. The ligand, in this case, this compound, is then computationally "docked" into this site in various possible conformations and orientations. Scoring functions are then employed to estimate the binding energy of each pose, which is often expressed in kcal/mol. A more negative binding energy generally indicates a more stable and potentially more potent interaction.
For structurally related sulfonamide derivatives, molecular docking studies have been instrumental in rationalizing their biological activities. nih.gov For instance, studies on various aryl sulfonamides have predicted their binding affinities against targets like carbonic anhydrases, the voltage-gated sodium channel Nav1.7, and dihydropteroate (B1496061) synthase (DHPS). nih.govnih.govtandfonline.com These studies often reveal critical interactions, such as hydrogen bonds formed between the sulfonamide group and amino acid residues in the protein's active site, as well as π-π stacking interactions involving the aromatic rings. researchgate.net For example, computational docking of sulfamoyl benzoic acid analogues into the LPA2 receptor has been used to rationalize their structure-activity relationship (SAR) and guide the synthesis of more potent agonists. nih.gov
Table 1: Illustrative Binding Affinities of Sulfonamide Derivatives Against Various Targets (Example Data)
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Benzenesulfonamide Derivatives | Tyrosine Kinase TrkA | -9.5 to -11.3 | Not Specified |
| Aryl Sulfonamides | Voltage-gated sodium channel Nav1.7 | Not Specified | Not Specified |
| Sulfamoyl Benzoic Acid Analogues | LPA2 Receptor | -9.21 | Arg3.28, Gln3.29 |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate Synthase (DHPS) | -8.1 | Not Specified |
This table presents example data from studies on related sulfonamide compounds to illustrate the type of information generated in binding affinity predictions. The data does not represent values for this compound.
Virtual Screening Methodologies
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. For a molecule like this compound, VS could be employed to discover its potential protein targets or to find other similar molecules with potentially improved activity.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method, which relies on the known 3D structure of the target protein, is the more common approach. It involves docking a large library of compounds into the target's binding site and ranking them based on their predicted binding affinity or other scoring metrics. nih.gov This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing. For example, VS has been used to screen libraries of sulfonamide derivatives to find inhibitors for targets like the main protease of SARS-CoV-2. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. A model, or pharmacophore, is built based on the common chemical features of these known active ligands. This pharmacophore model is then used to search compound libraries for molecules that possess these same features. researchgate.netresearchgate.net
Virtual screening of sulfonamide libraries has successfully identified potential inhibitors for various enzymes, demonstrating the power of this approach in drug discovery. mdpi.com
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of a ligand binding to a protein, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
For a compound like this compound complexed with a protein, an MD simulation can provide insights into:
Conformational Stability: MD can assess whether the binding pose predicted by docking is stable over a period of nanoseconds or even microseconds. It can reveal if the ligand remains securely in the binding pocket or if it shifts or even dissociates. nih.gov
Flexibility and Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein structure might change to accommodate the ligand and how the ligand itself might adopt different conformations within the binding site. tandfonline.com
Role of Solvent: MD simulations explicitly model the surrounding water molecules, providing a more accurate representation of the binding environment and the role of water in mediating ligand-protein interactions.
In studies of related aryl sulfonamides, MD simulations lasting up to 100 nanoseconds have been used to validate docking results and confirm the stability of the predicted ligand-protein complexes. nih.gov These simulations can provide a more refined understanding of the binding energetics by calculating the free energy of binding over the course of the simulation.
In Silico Prediction of Target Specificity and Off-Target Interactions
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target while minimizing interactions with other proteins, which could lead to unwanted side effects. Computational methods are valuable tools for predicting both on-target specificity and potential off-target interactions.
Target Specificity: To predict the specificity of a compound like this compound, it can be computationally docked against a panel of related proteins. For example, many sulfonamides are known to inhibit carbonic anhydrases (CAs). A computational study might involve docking the compound against various human CA isoforms (e.g., hCA I, II, IV, IX). tandfonline.comnih.gov By comparing the predicted binding affinities across these isoforms, researchers can estimate the compound's selectivity. A compound that shows a significantly higher affinity for one isoform over others is predicted to be more selective. nih.gov
Off-Target Interactions and ADMET Prediction: Predicting potential off-target interactions can be more complex and often involves a combination of methods. One common approach is reverse docking , where a ligand is screened against a large database of known protein structures to identify potential unintended binding partners. Another crucial component is the in silico prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing toxic effects based on the molecule's structure. nih.govmdpi.com These predictions help to flag potential liabilities early in the drug discovery process.
Table 2: Example of an In Silico ADMET Profile for a Hypothetical Sulfonamide Derivative
| Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good absorption from the gut is likely. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Low likelihood of central nervous system side effects. nih.gov |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
| Toxicity | ||
| AMES Toxicity (Mutagenicity) | Non-mutagen | Low potential to be carcinogenic. |
This table illustrates the type of data generated from in silico ADMET prediction tools for a hypothetical compound. It does not represent actual data for this compound.
Biochemical and Mechanistic Elucidation in Preclinical Research Models
Investigation of Enzyme Inhibition Mechanisms by Sulfamoylbenzoic Acid Derivatives
Research into sulfamoylbenzoic acid and its related structures has uncovered a range of inhibitory and modulatory effects on several critical enzymes. The following sections detail the specific interactions and mechanisms observed in preclinical studies, providing a comprehensive overview of their biochemical activities.
Carbonic Anhydrase Isozyme Inhibition and Kinetic Analysis
Derivatives of 4-sulfamoyl-benzenecarboxamide and 4-chloro-3-sulfamoyl-benzenecarboxamide have been identified as potent inhibitors of several carbonic anhydrase (CA) isozymes. nih.gov These enzymes are crucial for numerous physiological processes, including pH regulation and carbon metabolism. benthamdirect.com Studies involving the reaction of 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid with various molecules have yielded derivatives with significant inhibitory activity against CA I, CA II, and CA IV. nih.gov
Certain derivatives demonstrated high affinity, with inhibition constants in the low nanomolar range, particularly for CA II and CA IV, which are involved in the secretion of aqueous humor in the eye. nih.gov Notably, some 4-chloro-3-sulfamoyl benzenecarboxamides exhibited a higher affinity for CA I than for the typically avid isozyme CA II. nih.gov Further investigation into methyl 5-sulfamoyl-benzoates, which possess a primary sulfonamide group characteristic of CA inhibitors, has revealed compounds with high affinity and selectivity for CAIX, an isozyme overexpressed in many solid tumors. benthamdirect.com One such derivative, compound 4b, displayed an exceptionally high binding affinity for CAIX with a dissociation constant (Kd) of 0.12 nM. benthamdirect.com The selectivity of these compounds for CAIX over other CA isozymes is a key area of research for developing targeted anticancer therapies. benthamdirect.com
Table 1: Inhibition of Carbonic Anhydrase (CA) Isozymes by Sulfamoylbenzoic Acid Derivatives
| Derivative Class | Target Isozymes | Potency/Affinity | Reference |
| 4-Sulfamoyl-benzenecarboxamides | CA II, CA IV | Low nanomolar range | nih.gov |
| 4-Chloro-3-sulfamoyl-benzenecarboxamides | CA I, CA II | Higher affinity for CA I than CA II in some cases | nih.gov |
| Methyl 5-sulfamoyl-benzoates (e.g., 4b) | CAIX | Kd = 0.12 nM; >100-fold selectivity over other CAs | benthamdirect.com |
Cyclooxygenase Pathway Modulation
The arachidonic acid cascade is a critical biochemical pathway that produces pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. mdpi.com The cyclooxygenase (COX) pathway is a major branch of this cascade, responsible for the formation of prostaglandins like PGE2, which mediate key symptoms of inflammation. mdpi.com While direct modulation of the COX enzymes by 4-[(2-methylphenyl)sulfamoyl]benzoic acid has not been extensively detailed, the activity of its derivatives on upstream enzymes suggests an indirect influence. Specifically, the inhibition of cytosolic phospholipase A2α (cPLA2α), the enzyme that liberates arachidonic acid, reduces the availability of the substrate required by COX enzymes. This upstream inhibition effectively modulates the entire downstream pathway, including the production of prostaglandins. Research has shown that saturated fatty acids can induce the expression of COX-2, and this induction can be inhibited by unsaturated fatty acids through a signaling pathway involving Toll-like receptor 4 (Tlr4). researchgate.net
Cytosolic Phospholipase A2α (cPLA2α) Interaction Studies
N-substituted 4-sulfamoylbenzoic acid derivatives have been extensively studied as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme that initiates the arachidonic acid cascade. mdpi.comresearchgate.netyoutube.com An initial ligand-based virtual screening identified the N,N-disubstituted 4-sulfamoylbenzoic acid derivative 3 as an inhibitor with micromolar activity (IC50: 19 µM). mdpi.com This led to structural modifications to enhance its potency. mdpi.comresearchgate.net
Replacing substituents on the sulfonamide nitrogen with various moieties, such as naphthyl or indolylalkyl groups, did not initially lead to a significant increase in activity. mdpi.comnih.gov However, structural convergence with known potent benzhydrylindole-substituted cPLA2α inhibitors resulted in compounds with submicromolar IC50 values. mdpi.comresearchgate.net For instance, compound 55 , which incorporates a benzhydryl residue, showed a more pronounced inhibitory effect with an IC50 value of 5.8 µM. mdpi.com Further modifications, aligning the structure more closely with highly potent inhibitors like giripladib, led to the synthesis of compounds 79 (IC50: 1.8 µM), 81 (IC50: 1.4 µM), and 85 (IC50: 0.25 µM). mdpi.com These studies highlight the importance of the substitution pattern on the sulfamoyl nitrogen for potent cPLA2α inhibition. youtube.com
Table 2: Inhibitory Activity (IC50) of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives against cPLA2α
| Compound | Description | IC50 (µM) | Reference |
| 3 | N,N-disubstituted 4-sulfamoylbenzoic acid derivative (initial hit) | 19 | mdpi.com |
| 53 | Derivative with a 2-(indol-2-yl)ethyl residue | 27 | nih.gov |
| 55 | Derivative with a benzhydryl residue at position 1 of the indole | 5.8 | mdpi.com |
| 69, 71, 75 | Phenylsulfonylaminoalkyl derivatives | 14 - 18 | mdpi.com |
| 79 | Benzhydryl-substituted 5-chloro-2-methylindole (B45293) derivative | 1.8 | mdpi.com |
| 81 | N-methylated analogue of compound 79 | 1.4 | mdpi.com |
| 83 | Derivative of compound 81 | 1.5 | mdpi.com |
| 85, 88 | Derivatives with strong structural convergence to known potent inhibitors | Submicromolar | mdpi.comresearchgate.netnih.gov |
Tyrosinase Inhibition Modes
Benzoic acid derivatives have demonstrated significant potential as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov A variety of synthesized derivatives have shown inhibitory activity against this enzyme, with some compounds proving to be more potent than established inhibitors like kojic acid (IC50: 16.67 μM) and L-mimosine (IC50: 3.68 μM). nih.govbenthamscience.com For example, one study reported a synthesized benzoic acid derivative, compound 7 , as a highly potent inhibitor with an IC50 value of 1.09 μM. nih.govbenthamscience.com
The mechanism of inhibition often involves competitive binding to the enzyme's active site. researchgate.net Tyrosinase is a metalloenzyme containing copper, and inhibitors can function by chelating these copper ions, thereby preventing the substrate from binding. researchgate.net The structure-activity relationship studies indicate that the nature and position of substituents on the benzoic acid scaffold are crucial for inhibitory activity. Some thiazole (B1198619) derivatives have been shown to act as noncompetitive tyrosinase inhibitors. researchgate.net The development of these inhibitors is of great interest for applications in cosmetics as depigmentation agents and in the food industry to prevent browning.
Table 3: Tyrosinase Inhibitory Activity of Benzoic Acid Derivatives
| Compound/Standard | IC50 (µM) | Inhibition Mode | Reference |
| Compound 7 | 1.09 | Not specified | nih.govbenthamscience.com |
| Kojic Acid | 16.67 | Competitive | nih.govbenthamscience.com |
| L-Mimosine | 3.68 | Not specified | nih.govbenthamscience.com |
Trypanosoma cruzi Trans-Sialidase (TcTS) Modulation
The Trypanosoma cruzi trans-sialidase (TcTS) is a critical virulence factor for the parasite that causes Chagas disease, making it an attractive drug target. mdpi.com The enzyme facilitates the transfer of sialic acid from host cells to the parasite's surface, which is crucial for its survival and invasion. Research has focused on developing inhibitors for TcTS, with benzoic acid derivatives emerging as a promising class of non-sugar-based inhibitors. mdpi.com
A structure-based virtual screening of a chemical database identified 487 benzoic acid derivatives as potential TcTS inhibitors. mdpi.com From this screening, two lead compounds, V1 and V2 , demonstrated significant in vitro inhibition of TcTS, with inhibition values of 87.6% and 29.6%, respectively, although their direct trypanocidal activity was low. mdpi.com Another study synthesized a series of benzoic acid derivatives, among which compounds 14 , 18 , and 19 , all containing a para-aminobenzoic acid moiety, showed potent trypanocidal activity. Specifically, compound 18 exhibited a moderate TcTS inhibition of 47%. youtube.com These findings suggest that while some benzoic acid derivatives can directly inhibit TcTS, others may exert their trypanocidal effects through different mechanisms, and there is not always a direct correlation between TcTS inhibition and trypanocidal activity. The design of these inhibitors often leverages the negatively charged carboxylate group to mimic the natural substrate and interact with the enzyme's active site.
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and 2 (ERAP2) Modulation
Endoplasmic reticulum aminopeptidases ERAP1 and ERAP2 are zinc-binding enzymes that play a crucial role in the adaptive immune response by trimming peptides for presentation by MHC class I molecules. Due to their importance, they are considered therapeutic targets for cancer and autoimmune diseases. Phenylsulfamoyl benzoic acid derivatives have been identified as modulators of these enzymes, exhibiting distinct effects on each.
A specific derivative, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61) , was identified as a novel inhibitor of ERAP2. Crystallographic studies revealed that compound 61 binds near the catalytic center of ERAP2 at a site distinct from known peptidomimetic inhibitors, and it inhibits the enzyme through an uncompetitive mechanism.
Interestingly, the same compound was found to be an allosteric activator of ERAP1, enhancing its hydrolysis of small fluorogenic substrates. This dual and opposing activity on two closely related enzymes is a significant finding. The specificity is determined by key residues in both the active and allosteric sites of the enzymes. For ERAP1, Lys380 in the S1' pocket is a key determinant for the binding of compound 61 and its regioisomer, compound 3. These findings provide a basis for developing more potent and specific modulators of ERAP1 and ERAP2 for therapeutic purposes.
Receptor Binding Studies and Ligand-Target Engagement Assays
Direct receptor binding and ligand-target engagement data for this compound are not available in the current body of scientific literature. Such studies are crucial for identifying the specific molecular targets of a compound and confirming its direct interaction within a cellular context. nih.govnih.gov
Techniques like cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP) are powerful methods to measure target engagement in living systems. nih.gov These assays can determine the extent to which a compound binds to its intended target and can also help identify potential off-target interactions. nih.gov For instance, studies on other benzoic acid derivatives have utilized such biophysical methods to validate their binding to specific proteins like the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov
Future research employing these advanced methodologies will be essential to elucidate the direct molecular targets of this compound and to understand its mechanism of action at a molecular level.
Cellular Pathway Modulation in In Vitro Models
Information regarding the specific modulation of cellular pathways by this compound is not documented in published research. The following subsections outline the types of in vitro studies that would be necessary to characterize its cellular effects.
Once a primary molecular target is identified through binding studies, cell-based assays are employed to validate this interaction in a physiological context. These assays can measure downstream functional consequences of target engagement. For example, if the compound were to target a specific kinase, a cell-based assay could quantify changes in the phosphorylation of a known substrate of that kinase. nih.gov Similarly, for compounds targeting proteins involved in apoptosis, cell-based assays can measure markers of programmed cell death. nih.gov
A comprehensive understanding of a compound's mechanism requires an analysis of its impact on intracellular signaling cascades. nih.govnih.gov Techniques such as Western blotting can be used to examine the phosphorylation status and expression levels of key proteins within signaling pathways known to be regulated by the identified target. nih.gov For instance, if a compound inhibits a receptor tyrosine kinase, researchers would investigate the downstream effects on pathways like the Ras-MAP kinase and PI3K-Akt pathways. nih.gov
To gain a broader, unbiased view of the cellular response to a compound, global gene expression and proteomic profiling are utilized. nih.govntu.edu.tw
Gene Expression Profiling: Microarray or RNA-sequencing analysis can reveal large-scale changes in messenger RNA (mRNA) levels following treatment with the compound. This can provide clues about the cellular processes and pathways that are perturbed. For example, studies on other therapeutic agents have used this approach to identify the induction of genes involved in oxidative stress and inflammation. nih.gov
Proteomic Profiling: This technique analyzes changes in the entire protein content of a cell upon compound exposure. Using methods like two-dimensional electrophoresis followed by mass spectrometry, researchers can identify specific proteins that are up- or down-regulated. ntu.edu.twnih.gov This information can help to construct protein interaction networks and identify key cellular responses, such as the regulation of chaperone proteins or components of apoptotic pathways. ntu.edu.tw
In Vivo Mechanistic Studies in Animal Models to Understand Target Engagement
There are no published in vivo mechanistic studies for this compound in animal models. Such studies are a critical step in preclinical research to confirm that the compound engages its target in a whole-organism setting and to correlate this engagement with a physiological or therapeutic effect. nih.gov
Methods for assessing in vivo target engagement include:
Ex vivo analysis: Tissues from animals treated with the compound can be analyzed to measure target occupancy or downstream biomarkers. nih.gov
Imaging techniques: Methods like positron emission tomography (PET) using a radiolabeled version of the compound or a competing ligand can visualize and quantify target engagement in real-time in living animals. nih.gov
Pharmacodynamic (PD) studies: These studies measure a biological response to the drug over time, which can serve as an indirect measure of target engagement. For example, if the compound is an enzyme inhibitor, the levels of the enzyme's substrate or product could be measured in plasma or tissues. nih.gov
Future in vivo research will be necessary to validate the preclinical biochemical and cellular findings for this compound and to assess its potential as a therapeutic agent.
Advanced Analytical Methodologies for Research Characterization of 4 2 Methylphenyl Sulfamoyl Benzoic Acid
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 1H, 13C, 19F NMR, High-Resolution Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the definitive structural elucidation of organic molecules like 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzoic acid and the 2-methylphenyl rings, as well as a singlet for the methyl group protons. The chemical shifts, splitting patterns, and integration of these signals would confirm the substitution patterns and the number of protons in each chemical environment. Similarly, the ¹³C NMR spectrum would display a unique resonance for each carbon atom, including the carboxyl, sulfamoyl, and aromatic carbons, confirming the carbon skeleton of the compound.
High-Resolution Mass Spectrometry would be employed to determine the accurate mass of the molecular ion, which allows for the calculation of its elemental composition. The monoisotopic mass of this compound (C₁₄H₁₃NO₄S) is 291.0565 Da. HRMS analysis would be expected to yield a measured mass that is highly consistent with this theoretical value, typically with an error of less than 5 ppm. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing the loss of specific functional groups.
While these techniques are standard, specific experimental spectra and detailed peak assignments for this compound are not available in the reviewed literature.
Chromatographic Separations for Purity Assessment and Quantitative Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of chemical compounds and for their quantification.
For purity assessment, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, likely at a wavelength where the aromatic rings exhibit strong absorbance. A pure sample of this compound would present as a single, sharp peak in the chromatogram. The presence of any additional peaks would indicate impurities.
For quantitative analysis, a validated HPLC method with a suitable internal or external standard would be used to determine the exact concentration of the compound in a sample. This involves creating a calibration curve by analyzing a series of standards of known concentrations.
No specific HPLC methods or chromatograms for the analysis of this compound were found in the public domain.
X-Ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method would allow for the unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
To perform this analysis, a single crystal of the compound of suitable size and quality would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This would confirm the connectivity of the atoms and provide insight into the conformation of the molecule in the solid state, including the orientation of the 2-methylphenyl group relative to the sulfamoylbenzoic acid moiety.
A search for crystallographic data for this compound in crystallographic databases did not yield any results.
Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Should this compound be investigated as a potential ligand for a biological target, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be crucial for characterizing its binding properties.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.
SPR is a label-free optical sensing technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
No studies utilizing ITC or SPR to investigate the binding interactions of this compound have been reported in the available literature.
Cryo-Electron Microscopy in Elucidating Compound-Target Complexes
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structure of large biomolecular complexes, including those with bound small-molecule ligands. If this compound were found to bind to a large protein or protein complex, cryo-EM could be used to visualize the compound in its binding site.
This would involve flash-freezing a solution of the compound-target complex in a thin layer of vitreous ice and then imaging the individual complexes using a transmission electron microscope. The resulting two-dimensional images would be computationally processed to reconstruct a three-dimensional density map of the complex. This map could reveal the precise orientation and conformation of the bound compound and its interactions with the amino acid residues of the target protein.
There are no published cryo-EM structures of this compound in complex with a biological target.
Future Research Directions and Broad Academic Applications
Exploration of Undiscovered Molecular Targets and Biological Pathways
While research has illuminated the activity of structurally related compounds, the specific molecular interactions of 4-[(2-methylphenyl)sulfamoyl]benzoic acid remain an area ripe for investigation. Derivatives of N-substituted 4-sulfamoylbenzoic acid have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α). researchgate.net Furthermore, similar structures, such as 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, have shown inhibitory effects on α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. nih.govbenthamscience.com
Future studies should, therefore, focus on a broad screening approach to identify novel molecular targets for this compound. Techniques such as high-throughput screening (HTS) and chemical proteomics can be employed to uncover its binding partners within the human proteome. Identifying these targets will be the first step in unraveling the biological pathways modulated by the compound, potentially revealing new therapeutic avenues for a range of diseases.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights
To gain deeper mechanistic insights, future research must move beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complex microenvironments of human tissues. nih.gov The development and application of advanced in vitro models are critical for understanding the compound's physiological and pathological effects.
Organ-on-a-chip (OOC) technology, which models the complex functions of organs in a microfluidic device, offers a promising platform. nih.gov For instance, an integrated gut-liver-on-a-chip could be used to study the oral absorption, metabolism, and potential hepatotoxicity of the compound simultaneously. nih.gov These models provide a more physiologically relevant system for assessing efficacy and safety. Similarly, three-dimensional (3D) organoids and spheroids can offer superior insight into cellular responses and interactions within a tissue-like context. For in vivo studies, the use of targeted and well-defined animal models of disease, informed by in vitro and in silico data, will be essential to validate findings and understand the compound's systemic effects. mdpi.comresearchgate.net
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and can be powerfully integrated into the research of this compound. nih.govnih.gov These computational tools can dramatically accelerate the identification of lead compounds and the optimization of their properties. crimsonpublishers.com
AI algorithms can analyze vast biological and chemical datasets to predict new molecular targets and potential therapeutic uses. nih.govmdpi.com Generative AI models can design novel derivatives of the core scaffold, optimizing for desired characteristics like enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. crimsonpublishers.comyoutube.com This integration of AI can significantly reduce the time and cost associated with traditional drug development cycles. nih.gov
| AI/ML Application | Description | Potential Impact on Research |
| Target Identification | Using ML algorithms to analyze genomic and proteomic data to predict proteins or pathways that are likely to interact with the compound. nih.gov | Uncovers novel therapeutic targets and mechanisms of action. |
| Generative Chemistry | Employing generative adversarial networks (GANs) or other models to design new molecules based on the this compound scaffold. nih.govyoutube.com | Rapidly creates a library of optimized derivatives with improved efficacy and safety profiles. |
| ADMET Prediction | Training ML models to predict physicochemical properties, bioavailability, toxicity, and metabolic fate of the compound and its analogs. mdpi.com | Prioritizes candidates with higher chances of success in preclinical and clinical stages, reducing late-stage failures. |
| Virtual Screening | Utilizing AI-enhanced high-throughput virtual screening to test vast compound libraries against a specific biological target. mdpi.com | Efficiently identifies promising hit compounds for further experimental validation. |
Potential Applications in Material Science as Atomic Layer Deposition (ALD) Inhibitors (Theoretical Framework)
Beyond biomedical applications, the unique chemical structure of this compound suggests its potential, though currently theoretical, use in material science. Specifically, it could be investigated as an inhibitor in Atomic Layer Deposition (ALD), a technique used to create ultra-thin films with atomic-level precision.
The functional groups of the molecule provide a basis for this hypothesis. The carboxylic acid group (-COOH) could act as an anchor, chemisorbing onto a substrate surface. The bulky (2-methylphenyl)sulfamoyl moiety could then function as a passivating layer, sterically hindering the approach of ALD precursors to the surface. This would effectively block film deposition in selected areas, a crucial capability for creating nanoscale patterns. The parent compound, 4-sulfamoylbenzoic acid, is noted as a crosslinking reagent, which implies a capacity for surface interaction that could be relevant to this application. sigmaaldrich.com This theoretical framework requires experimental validation but opens a new and exciting avenue of research for this class of compounds.
Interdisciplinary Research Collaborations in Chemical Biology and Pharmacology
Maximizing the scientific potential of this compound necessitates robust collaboration across multiple scientific disciplines. An integrated, or "in combo," approach combining in vitro, in vivo, and in silico methods is essential for a comprehensive understanding. mdpi.com
Chemical biologists can design and synthesize focused libraries of derivatives and molecular probes to explore structure-activity relationships (SAR) and visualize the compound's interactions in living cells.
Pharmacologists are needed to conduct detailed in vitro and in vivo assays to characterize the compound's efficacy, mechanism of action, and pharmacokinetic profile. mdpi.com
Computational chemists can perform molecular docking and dynamics simulations to predict and rationalize the binding of the compound to its molecular targets, guiding the design of more potent and selective analogs. nih.govbenthamscience.com
Such interdisciplinary efforts, uniting experts in synthesis, biology, and computation, will be the key to translating fundamental discoveries about this compound into tangible academic and potentially therapeutic advancements.
Q & A
Q. Methodology :
- Suzuki-Miyaura coupling is a viable approach for synthesizing the biphenyl backbone. For example, coupling 4-bromobenzoic acid with 2-methylphenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in a degassed aqueous base (e.g., K₂CO₃) achieves the intermediate 4-(2-methylphenyl)benzoic acid .
- Reaction monitoring : Use ¹H NMR (e.g., in d₆-DMSO or d₆-benzene) to track conversion. Completion is confirmed by disappearance of starting material peaks (e.g., bromine substituent signals) .
- Sulfamoylation : React the intermediate with sulfamoyl chloride under anhydrous conditions, followed by purification via recrystallization or HPLC.
How can the purity and structural integrity of this compound be validated post-synthesis?
Q. Methodology :
- Analytical techniques :
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- ¹H/¹³C NMR to verify substituent positions and absence of side products (e.g., incomplete sulfamoylation) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability, critical for storage conditions.
Advanced Research Questions
How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Q. Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in DMSO/EtOH). Use SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, similar sulfonamide-benzoic acid derivatives exhibit planar sulfamoyl groups with intermolecular hydrogen bonds stabilizing crystal packing .
- Electron density maps : Identify disordered regions (e.g., rotational freedom in the 2-methylphenyl group) .
What experimental strategies can address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Q. Methodology :
- Dose-response assays : Test across a range of concentrations (e.g., 1–100 µM) in in vitro models (e.g., bacterial cultures, macrophage inflammation assays) .
- Mechanistic studies :
- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
- Receptor binding studies (e.g., fluorescence polarization for sulfamoyl group interactions).
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, reconciling divergent experimental results .
How can computational chemistry optimize the compound’s pharmacokinetic properties?
Q. Methodology :
- ADMET prediction : Use tools like SwissADME to assess solubility, permeability (e.g., Caco-2 cell model), and metabolic stability.
- QSAR modeling : Correlate structural features (e.g., sulfamoyl group electronegativity) with bioactivity. Modify substituents (e.g., methyl to trifluoromethyl) to enhance bioavailability .
What are the challenges in refining crystallographic data for this compound, and how can they be mitigated?
Q. Methodology :
- Common issues :
- Validation tools : Cross-check with CIF validation reports (e.g., IUCr checkCIF) to ensure data reliability .
Data Contradiction Analysis
How should researchers interpret discrepancies in biological activity across studies?
Q. Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility .
- Control experiments : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structural analogs : Test derivatives to isolate the functional group responsible for specific activities (e.g., sulfamoyl vs. carboxylate roles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
